

Application Note: Synthesis of Nona-1,3,5-triene via Wittig Reaction

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Compound of Interest

Compound Name: Nona-1,3,5-triene

Cat. No.: B12581624

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Introduction

Nona-1,3,5-triene is a conjugated polyene that serves as a valuable building block in organic synthesis. Its extended system of alternating double and single bonds makes it a useful component in the construction of more complex molecules, including natural products and pharmacologically active compounds. The synthesis of such polyenes is a fundamental task in organic chemistry, with the Wittig reaction being a prominent and versatile method for the stereoselective formation of carbon-carbon double bonds.^{[1][2][3][4]} This application note provides a detailed experimental protocol for the synthesis of **nona-1,3,5-triene** using a Wittig olefination strategy.

Overall Reaction Scheme

The synthesis of **nona-1,3,5-triene** can be achieved through the Wittig reaction between crotonaldehyde and the ylide generated from pent-2-en-1-yltriphenylphosphonium bromide. This two-step process involves the initial preparation of the phosphonium salt followed by the in-situ generation of the phosphorus ylide and its subsequent reaction with the aldehyde.

Step 1: Synthesis of Pent-2-en-1-yltriphenylphosphonium Bromide

Step 2: Synthesis of **Nona-1,3,5-triene** via Wittig Reaction

Experimental Protocols

Materials and Equipment

Reagent/Equipment
Triphenylphosphine (PPh ₃)
1-bromo-2-pentene
Toluene, anhydrous
Diethyl ether
n-Butyllithium (n-BuLi) in hexanes
Tetrahydrofuran (THF), anhydrous
Crotonaldehyde
Saturated aqueous ammonium chloride (NH ₄ Cl)
Anhydrous magnesium sulfate (MgSO ₄)
Round-bottom flasks
Magnetic stirrer and stir bars
Reflux condenser
Argon or Nitrogen gas supply
Syringes and needles
Separatory funnel
Rotary evaporator
Flash chromatography system
Silica gel
Hexane
Ethyl acetate
NMR spectrometer
IR spectrometer
Mass spectrometer

Protocol 1: Synthesis of Pent-2-en-1-yltriphenylphosphonium Bromide

- To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add triphenylphosphine (26.2 g, 100 mmol).
- Add 100 mL of anhydrous toluene to the flask and stir the mixture until the triphenylphosphine is completely dissolved.
- Slowly add 1-bromo-2-pentene (14.9 g, 100 mmol) to the solution at room temperature.
- Heat the reaction mixture to reflux and maintain for 4 hours. A white precipitate will form during the reaction.
- After 4 hours, cool the reaction mixture to room temperature.
- Collect the white precipitate by vacuum filtration and wash it with 50 mL of cold diethyl ether.
- Dry the solid under vacuum to obtain pent-2-en-1-yltriphenylphosphonium bromide.

Protocol 2: Synthesis of Nona-1,3,5-triene

- To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add pent-2-en-1-yltriphenylphosphonium bromide (41.1 g, 100 mmol).
- Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask and cool the resulting suspension to 0 °C in an ice bath.
- Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) to the suspension via syringe while maintaining the temperature below 5 °C. The solution will turn deep red, indicating the formation of the ylide.
- Stir the reaction mixture at 0 °C for 1 hour.
- In a separate flask, dissolve crotonaldehyde (7.0 g, 100 mmol) in 50 mL of anhydrous THF.
- Slowly add the crotonaldehyde solution to the ylide solution at 0 °C.

- Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract with 100 mL of diethyl ether.
- Separate the organic layer, and wash it with 50 mL of water and then 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product is a mixture of **nona-1,3,5-triene** isomers and triphenylphosphine oxide.
- Purify the crude product by flash chromatography on silica gel using hexane as the eluent to obtain the desired **nona-1,3,5-triene**.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of **nona-1,3,5-triene**.

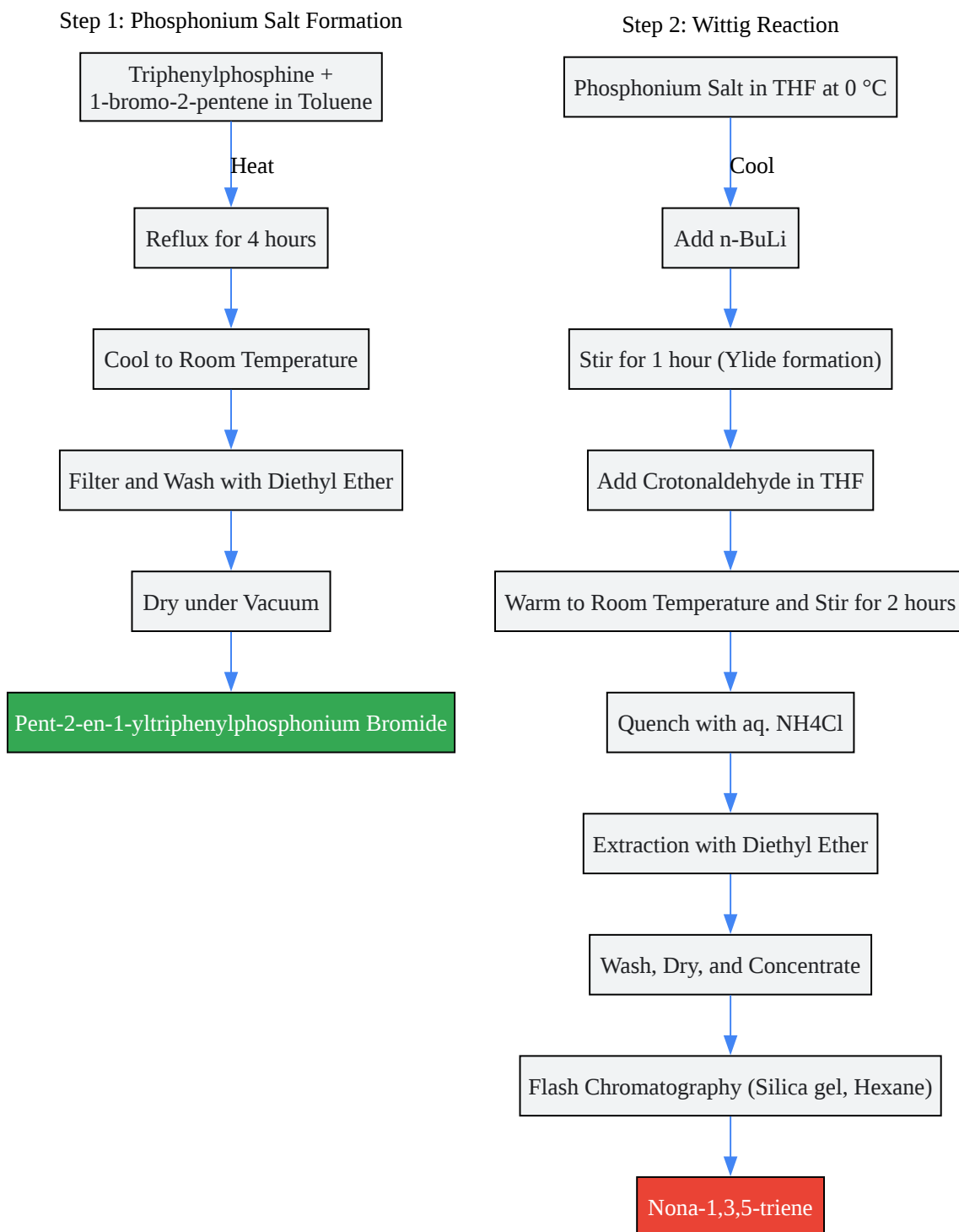
Parameter	Value	Reference
Molecular Formula	C ₉ H ₁₄	[5][6][7]
Molecular Weight	122.21 g/mol	[5][6][7]
Theoretical Yield	12.22 g	
Expected Experimental Yield	7.3 - 9.8 g (60-80%)	[8]
Appearance	Colorless to pale yellow oil	
Boiling Point	~160-162 °C	

Spectroscopic Data (Predicted)

Technique	Data
^1H NMR (CDCl_3 , 400 MHz) δ (ppm)	6.50-5.50 (m, 6H, olefinic protons), 2.10 (q, 2H, $-\text{CH}_2-\text{CH}_3$), 1.00 (t, 3H, $-\text{CH}_2-\text{CH}_3$), 1.80-1.70 (m, 3H, allylic protons)
^{13}C NMR (CDCl_3 , 100 MHz) δ (ppm)	135-125 (olefinic carbons), 25.5 ($-\text{CH}_2-$), 13.5 ($-\text{CH}_3$)
IR (neat, cm^{-1})	~ 3020 (C-H stretch, olefinic), ~ 2960 , 2930, 2870 (C-H stretch, aliphatic), ~ 1650 , 1600 (C=C stretch), ~ 970 (trans C-H bend)
Mass Spec (EI, m/z)	122 (M^+)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **Nona-1,3,5-triene**.

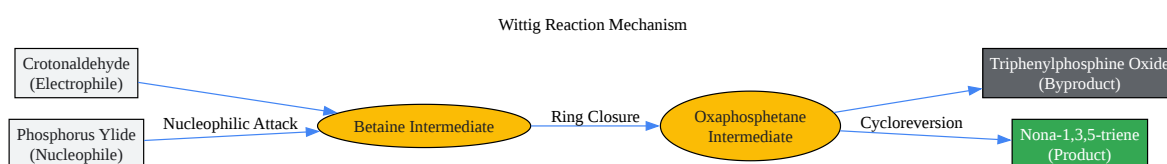


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Experimental workflow for the synthesis of **Nona-1,3,5-triene**.

Signaling Pathways and Logical Relationships

The Wittig reaction proceeds through a well-established mechanism involving the formation of a phosphorus ylide, its nucleophilic attack on a carbonyl compound, and the subsequent formation of an oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine oxide. The driving force of the reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2][3]



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Simplified mechanism of the Wittig reaction.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **nona-1,3,5-triene** via a Wittig reaction. The described methodology is robust and can be adapted for the synthesis of other conjugated polyenes. The provided data and visualizations are intended to aid researchers in the successful execution and understanding of this important organic transformation.

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